molecular formula C58H79N11O15 B10848810 Fvptdvgafaf

Fvptdvgafaf

Cat. No.: B10848810
M. Wt: 1170.3 g/mol
InChI Key: SQQZSWBNZZDEAJ-ILJNECBNSA-N
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Description

Typically, a detailed introduction would include:

  • Chemical structure: Molecular formula, bonding, functional groups.
  • Synthesis: Industrial or laboratory preparation methods.
  • Applications: Primary uses (e.g., flame retardancy, pharmaceuticals, industrial catalysis).
  • Key properties: Physical (melting point, solubility) and chemical (reactivity, stability) characteristics.

Note: Without verified sources, this section cannot be accurately completed. Further peer-reviewed literature or technical documentation is required.

Properties

Molecular Formula

C58H79N11O15

Molecular Weight

1170.3 g/mol

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C58H79N11O15/c1-31(2)46(55(80)60-30-44(71)61-33(5)49(74)63-40(27-37-20-13-9-14-21-37)52(77)62-34(6)50(75)65-42(58(83)84)28-38-22-15-10-16-23-38)66-53(78)41(29-45(72)73)64-56(81)48(35(7)70)68-54(79)43-24-17-25-69(43)57(82)47(32(3)4)67-51(76)39(59)26-36-18-11-8-12-19-36/h8-16,18-23,31-35,39-43,46-48,70H,17,24-30,59H2,1-7H3,(H,60,80)(H,61,71)(H,62,77)(H,63,74)(H,64,81)(H,65,75)(H,66,78)(H,67,76)(H,68,79)(H,72,73)(H,83,84)/t33-,34-,35+,39-,40-,41-,42-,43-,46-,47-,48-/m0/s1

InChI Key

SQQZSWBNZZDEAJ-ILJNECBNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FVPTDVGAFAF typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

FVPTDVGAFAF can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine, to form sulfoxides.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfone derivatives.

    Reduction: Formation of free thiol groups.

    Substitution: Analog peptides with modified amino acid sequences.

Scientific Research Applications

FVPTDVGAFAF has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in binding to the CGRP1 receptor, which is involved in various physiological processes.

    Medicine: Potential therapeutic applications in treating conditions related to CGRP1 receptor activity, such as migraines and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

FVPTDVGAFAF exerts its effects by binding to the CGRP1 receptor, a G-protein-coupled receptor (GPCR). This binding activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include:

    CGRP1 receptor: Activation of this receptor can lead to vasodilation and modulation of pain pathways.

    Intracellular Signaling Pathways: Involvement of cAMP (cyclic adenosine monophosphate) and other secondary messengers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Based on guidelines from and , comparisons should focus on structural analogs or functional analogs . Below is a hypothetical framework for such an analysis, using DiDOPO (from ) as an example of a structurally related compound:

Table 1: Comparative Analysis of Fvptdvgafaf and Similar Compounds

Property This compound (Hypothetical) DiDOPO (Phenethyl-bridged) Functional Analog (e.g., Aluminum Trihydroxide)
Chemical Structure Undefined Phosphaphenanthrene derivative Inorganic hydroxide (Al(OH)₃)
Primary Use Undefined Flame retardant in composites Flame retardant filler
Thermal Stability Undefined High (decomposes >300°C) Moderate (decomposes at ~180°C)
Mechanism of Action Undefined Gas-phase radical quenching Endothermic dehydration
Regulatory Status Undefined Industrial use (non-pharma) GRAS (Generally Recognized as Safe)

Key Findings :

Structural Similarities : DiDOPO shares a phosphaphenanthrene backbone, which is critical for flame-retardant efficacy via gas-phase radical scavenging . If this compound has a similar structure, it may exhibit comparable properties.

Functional Contrasts: Inorganic analogs like aluminum trihydroxide rely on endothermic reactions, making them less effective in high-temperature applications compared to DiDOPO derivatives .

Regulatory Gaps : Pharmaceutical guidelines () emphasize additive efficacy and safety profiling, which would require data on toxicity and synergies if this compound were a drug component.

Limitations and Recommendations

  • Evidence Gaps: No sources directly address "this compound." The hypothetical comparison above uses DiDOPO as a proxy, but this is speculative.
  • Next Steps :
    • Validate the compound’s identity (possible typographical error or code name).
    • Consult specialized databases (e.g., SciFinder, Reaxys) for structural and functional data.
    • Adhere to pharmaceutical guidelines () for efficacy and safety comparisons if the compound is drug-related.

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